NH-bis-PEG4

PROTAC Bioconjugation Solubility

NH-bis-PEG4 is a specialized, non-cleavable polyethylene glycol (PEG)-based linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a unique branched architecture with a central secondary amine from which two tetraethylene glycol (PEG4) chains extend, each terminating in a reactive hydroxyl group.

Molecular Formula C16H35NO8
Molecular Weight 369.45 g/mol
Cat. No. B609560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis-PEG4
SynonymsNH-bis(PEG3-OH)
Molecular FormulaC16H35NO8
Molecular Weight369.45 g/mol
Structural Identifiers
InChIInChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2
InChIKeyMTDAOFBRUZCGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis-PEG4: A Core Bifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


NH-bis-PEG4 is a specialized, non-cleavable polyethylene glycol (PEG)-based linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It features a unique branched architecture with a central secondary amine from which two tetraethylene glycol (PEG4) chains extend, each terminating in a reactive hydroxyl group . This structure imparts high hydrophilicity and flexibility, making it a versatile spacer or scaffold in advanced bioconjugation, drug delivery, and materials science . Its role is critical for joining the target-binding ligand and the E3 ligase-binding ligand to form a functional ternary complex for targeted protein degradation .

Why NH-bis-PEG4 Cannot Be Simply Replaced by Other PEG Linkers


The substitution of NH-bis-PEG4 with a generic PEG linker, such as a linear PEG4 diamine or a PEG linker of a different length, is not a straightforward process and can critically undermine experimental outcomes. The efficacy of a PROTAC is highly sensitive to the specific architecture and length of its linker, which dictates the optimal orientation and stabilization of the ternary complex . NH-bis-PEG4's specific branched architecture and precise 4-unit ethylene glycol length (PEG4) create a distinct conformational and solubility profile that cannot be assumed for linear analogs or PEG linkers of different lengths like PEG3, PEG6, or PEG8. Each PEG length imposes a different entropic and spatial constraint, which directly affects the efficiency of target protein ubiquitination and degradation [1]. Using an untested or chemically dissimilar alternative risks a substantial or complete loss of degradation activity, leading to failed experiments and wasted resources.

Quantitative Evidence Guide: How NH-bis-PEG4 Differentiates from Key Comparators


Branched vs. Linear Architecture: Solubility and Steric Shielding

NH-bis-PEG4's branched architecture provides enhanced solubility in aqueous environments and improved steric shielding compared to linear PEG linkers of equivalent molecular weight . While specific quantitative solubility data for a direct head-to-head comparison between NH-bis-PEG4 and a linear PEG4 analog (e.g., linear PEG4 diamine) is not available in the searched literature, class-level inference based on PEG architecture strongly supports this differentiation. For instance, branched PEG structures are known to have a larger hydrodynamic radius than linear counterparts of the same molecular weight, which is correlated with increased aqueous solubility and reduced non-specific binding [1].

PROTAC Bioconjugation Solubility

Optimized Spacer Length (PEG4) for Rigid Conformational Control

The PEG4 linker length in NH-bis-PEG4 offers a distinct conformational advantage over shorter (PEG2/PEG3) or longer (PEG6/PEG8) linkers. PEG4 is widely recognized as an empirical standard for imposing a near-rigid span, which is particularly useful for binding pockets that are buried or sterically congested, thereby minimizing off-target collisions [1]. In contrast, shorter linkers may not span the required inter-pocket distance, while longer linkers introduce excessive flexibility, potentially forming intramolecular micelles or increasing the likelihood of non-productive conformations [1].

PROTAC Linkerology Ternary Complex

Central Amine Core vs. Terminal Amine Functionality for Controlled Reactivity

NH-bis-PEG4's central secondary amine core provides a distinct functional group for controlled, stepwise conjugation compared to the terminal primary amines found in linear PEG diamines like NH2-PEG4-NH2 . While terminal amines are highly reactive, they often lead to uncontrolled polymerization or crosslinking. The central amine in NH-bis-PEG4 can be selectively protected or activated, enabling more sophisticated orthogonal protection strategies for the synthesis of complex, heterobifunctional PROTACs . This feature is not available in symmetric, linear diamines.

Bioconjugation PROTAC Synthesis Orthogonal Chemistry

Hydroxyl Termini for Versatile Derivatization

Unlike NH-bis-PEG4 derivatives with protected termini (e.g., NH-bis(PEG4-Boc)), the base NH-bis-PEG4 compound with terminal hydroxyl groups offers maximum flexibility for downstream functionalization . These hydroxyls can be readily converted into a wide array of leaving groups or reactive moieties, such as mesylates, tosylates, or activated esters, making the linker a versatile starting material for creating custom PROTACs . This provides a significant advantage over pre-functionalized analogs, which limit the user to a single conjugation strategy.

Bioconjugation Click Chemistry Linker Functionalization

Top Application Scenarios for NH-bis-PEG4 in Advanced Research


Synthesis of PROTACs for Challenging Protein Targets

NH-bis-PEG4 is ideally suited for synthesizing PROTACs targeting proteins with deep or sterically congested binding pockets. The rigid, PEG4-length spacer provides the precise geometry needed to bridge the target and E3 ligase without the entropic penalty of longer linkers or the insufficient reach of shorter ones [1]. Its use can be a strategic advantage in the early stages of a PROTAC optimization campaign to establish a baseline for degradation efficiency.

Construction of Complex Heterobifunctional Bioconjugates

The central amine core of NH-bis-PEG4 enables orthogonal protection and sequential conjugation strategies that are impossible with simple linear diamines [1]. This makes it a premier choice for assembling complex molecules, such as antibody-drug conjugates (ADCs) with site-specific modifications or advanced PROTACs that require distinct linkers for different functional moieties .

Development of Hydrophilic Drug Delivery Systems and Nanoparticle Coatings

The branched PEG4 architecture and terminal hydroxyl groups make NH-bis-PEG4 an excellent building block for creating hydrophilic polymer coatings on nanoparticles or for developing drug conjugates that require enhanced aqueous solubility and 'stealth' properties to evade the immune system [1]. The branched structure provides superior surface coverage and steric stabilization compared to linear PEGs of similar molecular weight, a property inferred from broader PEGylation principles .

Synthesis of Custom, Non-Cleavable PEG-Based Hydrogels

The reactive hydroxyl groups on NH-bis-PEG4 can be easily functionalized for crosslinking, making it a valuable precursor for synthesizing defined, non-degradable PEG hydrogels. These hydrogels are critical in tissue engineering and 3D cell culture applications where a stable, hydrophilic, and bioinert scaffold is required [1]. The precise length and branched nature of the PEG4 chains allow for the creation of hydrogels with tunable mesh sizes and mechanical properties.

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